Irilin A

Description

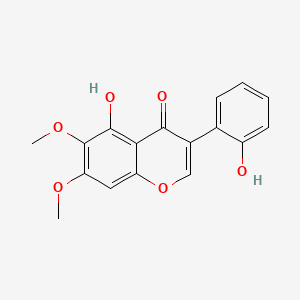

Structure

2D Structure

3D Structure

Properties

CAS No. |

132915-49-2 |

|---|---|

Molecular Formula |

C17H14O6 |

Molecular Weight |

314.29 g/mol |

IUPAC Name |

5-hydroxy-3-(2-hydroxyphenyl)-6,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C17H14O6/c1-21-13-7-12-14(16(20)17(13)22-2)15(19)10(8-23-12)9-5-3-4-6-11(9)18/h3-8,18,20H,1-2H3 |

InChI Key |

HVYFRUIBILXVBU-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1)OC=C(C2=O)C3=CC=CC=C3O)O)OC |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC=C(C2=O)C3=CC=CC=C3O)O)OC |

Other CAS No. |

132915-49-2 |

Synonyms |

irilin A |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Characterization of Irilin a in Research Settings

Sophisticated Extraction and Purification Techniques for Research Purity

The initial step in obtaining Irilin A involves extracting it from plant material, typically the underground parts such as rhizomes. This is followed by a series of purification steps designed to isolate this compound from other co-extracted compounds, often other flavonoids and isoflavonoids found in the same plant sources. nih.govmdpi.comacs.org Achieving high purity is critical for accurate structural characterization and any subsequent biological activity testing.

Chromatographic Separations (e.g., Preparative HPLC, Flash Chromatography)

Chromatographic techniques are indispensable for the purification of natural products. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used technique for isolating and purifying target compounds from complex mixtures, aiming to obtain sufficient quantity and purity for further studies. ijcpa.inphenomenex.comrssl.com It operates on the principle of separating components based on their differential interactions with a stationary phase and a mobile phase. pharmagxp.com Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is commonly employed for natural products. pharmagxp.comsci-hub.se

Flash chromatography is another rapid purification technique that utilizes air pressure to push the solvent through a stationary phase, typically silica (B1680970) gel. chromatographyonline.comrochester.eduyoutube.com It is effective for separating compounds on scales ranging from milligrams to grams and is often used as a preliminary purification step before higher-resolution techniques like Prep-HPLC. ucsb.eduresearchgate.net The selection of the stationary phase (e.g., silica gel, C18) and the mobile phase composition (solvent system) is crucial for achieving effective separation in both flash chromatography and Prep-HPLC, and is often optimized based on the compound's properties and results from analytical thin-layer chromatography (TLC) or analytical HPLC. rochester.eduucsb.edu

While specific detailed chromatographic parameters for the isolation of this compound are not extensively detailed in the provided search results, research on related isoflavones and natural products from Iris species and other plant sources demonstrates the general applicability of these methods. For instance, High-Speed Counter-Current Chromatography (HSCCC), a support-free liquid-liquid chromatography technique, has been successfully used to isolate isoflavone (B191592) derivatives, including irilin D, from Broussonetia chinensis and antioxidants, such as isoflavones, from Pueraria lobata flower, highlighting the utility of liquid-liquid partitioning methods in natural product isolation. acs.orgresearchgate.netscience.gov

Emerging Separation Technologies in Natural Product Isolation

Beyond conventional techniques, emerging separation technologies are continually being explored to enhance the efficiency and selectivity of natural product isolation. Countercurrent separation (CCS), encompassing techniques like HSCCC and Centrifugal Partition Chromatography (CPC), represents a significant area of advancement. acs.orgresearchgate.net These methods eliminate the solid support, reducing irreversible adsorption and sample loss, which are potential drawbacks of solid-phase chromatography. researchgate.net CCS has proven effective in handling large sample volumes and can be integrated into complex fractionation schemes involving multiple separation steps. acs.org

Other advanced techniques in natural product isolation and purification include methods like supercritical fluid chromatography (SFC), which utilizes a supercritical fluid as the mobile phase, offering advantages in terms of speed and reduced solvent consumption, and centrifugal partition extraction (CPE). While direct application to this compound was not found in the immediate search, these technologies represent the evolving landscape of natural product purification, offering potential for improved isolation of various compounds, including isoflavones.

Elucidation of the Molecular Architecture of this compound

Determining the precise molecular structure of this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Studies on compounds from Iris species and related isoflavones frequently utilize NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, to confirm structural assignments. mdpi.comacs.orgmpg.de

¹H-NMR spectroscopy provides information about the hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton signal in the ¹H-NMR spectrum is influenced by its electronic environment, providing clues about the functional groups and neighboring atoms. compoundchem.comlibretexts.org The multiplicity (splitting pattern) of a signal indicates the number of hydrogen atoms on adjacent carbons, according to the n+1 rule. compoundchem.com The integration of a signal is proportional to the number of protons it represents. compoundchem.com

For this compound, ¹H-NMR data would typically reveal signals corresponding to its aromatic protons, hydroxyl protons, and methoxy (B1213986) protons. For example, the ¹H and ¹³C NMR spectroscopic data of the aglycone of a related compound were reported to be comparable with literature values for this compound, suggesting characteristic signals for the isoflavone core and its substituents. mdpi.commpg.de While specific ¹H-NMR data for this compound were not directly available in the snippets, analyses of similar isoflavones show distinct signals for protons on the A and B rings, as well as for methoxy and hydroxyl groups. mpg.de

Table 1: Illustrative ¹H-NMR Chemical Shift Ranges for Common Proton Types in Organic Molecules

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Aliphatic (CH₃, CH₂) | 0.5 - 2.0 |

| Protons α to C=C | 1.7 - 2.3 |

| Methoxy (OCH₃) | 3.2 - 4.0 |

| Aromatic (Ar-H) | 6.5 - 8.5 |

| Hydroxyl (O-H) | 1.0 - 5.0 (variable) |

| Phenolic Hydroxyl | 4.0 - 10.0 (variable) |

Note: These ranges are approximate and can vary depending on solvent, concentration, and other factors. libretexts.orgucl.ac.uk

Interpreting the chemical shifts, multiplicities, and integrations in the ¹H-NMR spectrum of purified this compound is essential for determining the number and types of hydrogen atoms and their connectivity within the molecule. chegg.com

¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. Similar to ¹H-NMR, the chemical shift (δ) of a carbon signal in the ¹³C-NMR spectrum is highly dependent on its electronic environment. drugbank.com Different types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl, aromatic) resonate at characteristic chemical shift ranges.

For this compound, ¹³C-NMR data would show signals corresponding to the carbon atoms in its isoflavone structure, including the aromatic carbons in both rings, the carbonyl carbon, and the carbons of the methoxy groups. The ¹³C NMR spectra of related isoflavones and compounds from Iris species have been reported, providing valuable comparative data for the structural confirmation of this compound. mdpi.commpg.despectrabase.com Analyzing the ¹³C-NMR spectrum, often in conjunction with ¹H-NMR and 2D NMR techniques like HSQC and HMBC, allows for the assignment of each carbon signal to a specific carbon atom in the molecule and the determination of the carbon-carbon connectivity, thereby building a complete picture of the molecular skeleton.

Table 2: Illustrative ¹³C-NMR Chemical Shift Ranges for Common Carbon Types in Organic Molecules

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Alkane (CH₃, CH₂, CH) | 0 - 50 |

| Alkyne (C≡C) | 70 - 90 |

| Alkene (C=C) | 100 - 150 |

| Aromatic (Ar-C) | 120 - 160 |

| Carbonyl (C=O) | 160 - 220 |

| Methoxy (OCH₃) | 50 - 65 |

Note: These ranges are approximate and can vary depending on the specific chemical environment.

Detailed analysis of the ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and signal intensities, in combination with data from 2D NMR experiments, is fundamental to the unambiguous structural elucidation of this compound in research settings.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It can also provide fragmentation patterns that help in structural elucidation.

HRMS provides accurate mass measurements, allowing for the determination of the elemental composition (molecular formula) of a compound. For this compound, High-Resolution Electron Ionization Mass Spectrometry (HREI MS) has been used psu.edu. The reported HRMS data for this compound is [M]+ at m/z 314.07497, which is in agreement with the calculated mass for the molecular formula C17H14O6 (calculated 314.07901) psu.edu.

ESI-MS is a soft ionization technique commonly used for analyzing polar and thermally labile compounds, including natural products like isoflavones omicsonline.orgnih.govnih.gov. While the primary source providing detailed spectroscopic data for this compound reports EI MS and FAB MS data psu.edu, ESI-MS is a widely applicable technique for the mass analysis of isoflavones and would be a relevant method for the characterization of this compound in research settings. ESI-MS typically produces protonated or deprotonated molecular ions, such as [M+H]+ or [M-H]- nih.govlibretexts.org.

Fast Atom Bombardment Mass Spectrometry (FAB MS) data for this compound has also been reported, showing molecular ion peaks at [M+1]+: 315 and [M-1]+: 313 psu.edu. Electron Ionization Mass Spectrometry (EI MS) of this compound provided a fragmentation pattern with a base peak at m/z 313.9 (100% relative intensity) and other significant ions at m/z 299 (45), 281 (39), 196 (35), 181 (74.5), 153 (40.5), and 145 (20) psu.edu. These fragmentation ions provide clues about the substructures present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is used to detect the presence of chromophores, which are structural features that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum ceitec.cznanalysis.commasterorganicchemistry.commsu.eduuzh.ch. This technique is particularly useful for compounds with conjugated double bonds, such as the isoflavone core of this compound. The absorption maxima (λmax) and intensities in the UV-Vis spectrum provide information about the degree and type of conjugation.

The UV-Vis spectrum of this compound in methanol (B129727) (MeOH) shows absorption maxima at λmax 202.6 nm and 263.2 nm psu.edu. The addition of shifting reagents like aluminum chloride (AlCl3) and aluminum chloride with hydrochloric acid (AlCl3 + HCl) can help identify the presence and position of hydroxyl and methoxy groups by causing characteristic shifts in the absorption maxima univ-lille1.fr. For this compound, the UV-Vis data with shifting reagents is reported as +AlCl3 276.8, 312sh, 390 nm, and +(AlCl3 + HCl) without a significant shift psu.edu.

UV-Vis Absorption Data for this compound psu.edu:

| Solvent/Reagent | λmax (nm) |

| MeOH | 202.6, 263.2 |

| +AlCl3 | 276.8, 312sh, 390 |

| +(AlCl3 + HCl) | No significant shift |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds when exposed to infrared radiation emerypharma.comgithub.iomasterorganicchemistry.comlibretexts.orgspecac.comspectroscopyonline.comsap.comspectroscopyonline.com. Different functional groups absorb IR radiation at characteristic frequencies, resulting in specific peaks in the IR spectrum.

The IR spectrum of this compound (recorded as a KBr pellet) shows characteristic absorption bands (νmax) at various wavenumbers (cm-1) psu.edu. These peaks can be correlated to specific functional group vibrations.

IR Absorption Data for this compound (KBr) psu.edu:

| νmax (cm-1) | Assignment (based on source) |

| 3446 | broad O-H stretching |

| 2950 | C-H stretching |

| 2835.9 | - |

| 2273 | - |

| 1736 | C=O stretching (carbonyl) |

| 1649.6 | C=C stretching |

| 1560 | - |

| 1541 | - |

| 1453.8 | - |

| 1324.5 | C-O stretching |

These characteristic absorptions, such as the broad peak for the hydroxyl group, the strong carbonyl stretch, and the C=C and C-O vibrations, support the proposed isoflavone structure of this compound psu.edu.

Bioactivity-Guided Fractionation and Isolation Strategies

Bioactivity-guided fractionation and isolation is a common strategy in natural product research to isolate bioactive compounds from complex mixtures based on their biological activity columbia.edunih.gov. This process involves separating a crude extract into fractions using various chromatographic techniques, testing each fraction for the desired biological activity, and then further fractionating the active fractions until the pure active compound is isolated.

While the specific isolation procedure leading to the spectroscopic data for this compound in the primary source psu.edu describes chromatographic separation using n-Hexane-EtOAc elution, bioactivity-guided approaches are broadly applicable to the isolation of bioactive natural products like this compound, which has been reported to possess biological activities psu.edu. This iterative process of separation and bioassay is effective in targeting and isolating compounds responsible for observed biological effects in crude extracts omicsonline.orgrsc.orghmdb.ca.

Biosynthesis and Biogenetic Pathways of Irilin a

Precursor Pathways in Isoflavonoid (B1168493) Biosynthesis

The biosynthesis of all isoflavonoids, including Irilin A, is fundamentally dependent on the supply of precursors from central metabolic pathways. The carbon framework of these compounds is derived from the shikimate and acetate (B1210297) pathways, with the Mevalonate (MVA) and Methylerythritol 4-Phosphate (MEP) pathways playing crucial roles in the synthesis of isoprenoid units that can be involved in the modification of some flavonoids, although not directly forming the core isoflavonoid skeleton.

Methylerythritol 4-Phosphate (MEP) Pathway Contributions

Operating in the plastids, the Methylerythritol 4-Phosphate (MEP) pathway, also known as the non-mevalonate pathway, provides an alternative route to IPP and DMAPP. This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. The MEP pathway is essential for the synthesis of various plastid-derived isoprenoids, including carotenoids, chlorophyll (B73375) side chains, and certain plant hormones. The interplay and cross-talk between the MVA and MEP pathways ensure a regulated supply of isoprenoid precursors for various metabolic needs within the plant cell. The presence and activity of these pathways underscore the metabolic readiness of the plant to produce a diverse array of secondary metabolites, including the foundational precursors for isoflavonoids like this compound.

Enzymatic Transformations in this compound Biosynthesis

The journey from primary metabolites to the complex structure of this compound is orchestrated by a series of highly specific enzymatic reactions. These enzymes catalyze the key steps of isoflavonoid skeleton formation and subsequent decorative modifications that define the unique chemical identity of this compound.

Role of Chalcone (B49325) Synthase and Isoflavone (B191592) Synthase

The biosynthesis of the isoflavonoid backbone begins with the phenylpropanoid pathway. The amino acid L-phenylalanine is converted to p-coumaroyl-CoA. Chalcone synthase (CHS) , a pivotal enzyme, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate, typically naringenin (B18129) chalcone. nih.govjst.go.jp This chalcone can then be cyclized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin. jst.go.jpmdpi.com

A crucial branching point from the general flavonoid pathway towards isoflavonoid synthesis is catalyzed by isoflavone synthase (IFS) , a cytochrome P450-dependent enzyme. mdpi.comnih.gov IFS hydroxylates the flavanone at the 2-position and catalyzes an aryl migration of the B-ring from the C2 to the C3 position of the heterocyclic C-ring, forming a 2-hydroxyisoflavanone (B8725905) intermediate. mdpi.comnih.gov Subsequent dehydration, often facilitated by a 2-hydroxyisoflavanone dehydratase (HID) , yields the basic isoflavone skeleton. nih.gov

Glycosyltransferases and Methyltransferases in Downstream Modifications

Following the formation of the core isoflavone structure, a series of tailoring enzymes, including glycosyltransferases and methyltransferases, are responsible for the specific modifications that result in the final structure of this compound.

Glycosyltransferases (GTs) are a diverse family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as UDP-glucose, to an acceptor molecule. mdpi.comnih.govresearchgate.net In the context of this compound biosynthesis, a specific GT would be responsible for attaching a glucose molecule, likely to one of the hydroxyl groups of the isoflavone precursor. This glycosylation can affect the solubility, stability, and subcellular localization of the compound. nih.gov

Methyltransferases (MTs) , particularly O-methyltransferases (OMTs), play a crucial role in the biosynthesis of this compound by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the isoflavone ring. nih.gov The structure of this compound, featuring two methoxy (B1213986) groups, indicates the action of at least one, and possibly two, specific OMTs. These methylation reactions are critical in determining the final biological activity of the molecule.

Cytochrome P450 Enzymes in Pathway Elucidation

Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes that are central to the biosynthesis of a vast array of plant secondary metabolites, including isoflavonoids. researchgate.net Beyond the key role of isoflavone synthase (a CYP enzyme), other CYPs are responsible for the hydroxylation of the isoflavone backbone at specific positions. The structure of this compound, with hydroxyl groups at the 5 and 2' positions, suggests the involvement of specific hydroxylases. For instance, an isoflavone 2'-hydroxylase would be required to introduce the hydroxyl group on the B-ring, a characteristic feature of this compound. The elucidation of the complete biosynthetic pathway of this compound will heavily rely on the identification and characterization of these specific CYP enzymes.

Genetic and Genomic Approaches to Biosynthetic Gene Cluster Identification

The elucidation of the biosynthetic pathway of this compound, a complex isoflavonoid found in the rhizomes of various Iris species, has been significantly advanced through modern genetic and genomic techniques. While a dedicated biosynthetic gene cluster (BGC) for this compound has not yet been fully characterized, comprehensive transcriptomic and metabolomic studies on Iris germanica and Iris pallida, coupled with the sequencing of the Iris pallida genome, have provided a foundational framework for identifying the candidate genes involved in its formation. mdpi.comnih.gov

The biosynthesis of this compound is understood to proceed through the general phenylpropanoid and subsequent isoflavonoid pathways. encyclopedia.pubnih.gov Genomic and transcriptomic analyses of Iris species have successfully identified numerous genes encoding the enzymes responsible for the initial stages of this pathway. These findings are largely consistent with the established models of isoflavonoid biosynthesis in other plant species. researchgate.netijcmas.com

High-throughput sequencing of the transcriptomes of Iris germanica and Iris pallida rhizomes, where isoflavonoids accumulate, has led to the identification of a suite of candidate genes. A comparative analysis between these two species, which exhibit different profiles of flavonoids and isoflavonoids, has been particularly insightful. mdpi.com For instance, key enzymes such as chalcone synthase (CHS), chalcone isomerase (CHI), and isoflavone synthase (IFS) have been identified and their expression levels correlated with isoflavonoid content. mdpi.comjst.go.jp

The general isoflavonoid pathway, which serves as the precursor for this compound synthesis, involves the following key enzymes, for which candidate genes have been identified in Iris species:

| Enzyme | Abbreviation | Function in Isoflavonoid Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin (a flavanone). |

| Isoflavone synthase | IFS | A key enzyme that converts flavanones to isoflavones. |

| 2-hydroxyisoflavanone dehydratase | HID | Dehydrates 2-hydroxyisoflavanones to yield the final isoflavone scaffold. |

This table summarizes the core enzymes of the isoflavonoid biosynthetic pathway and their roles. Candidate genes for these enzymes have been identified in Iris species through transcriptomic studies.

Subsequent to the formation of the basic isoflavone core, the specific structure of this compound is achieved through a series of hydroxylation and methylation reactions. The chemical structure of this compound (5-hydroxy-3-(2-hydroxyphenyl)-6,7-dimethoxychromen-4-one) suggests the involvement of specific cytochrome P450 monooxygenases for hydroxylation at the 5' and 2' positions of the B-ring, and O-methyltransferases for the methylation of hydroxyl groups at the 6 and 7 positions of the A-ring. nih.gov

Transcriptomic data from Iris germanica and Iris pallida have revealed a large number of differentially expressed genes encoding cytochrome P450s and O-methyltransferases. mdpi.com While the precise function of each of these candidate genes is yet to be determined through in-vitro enzymatic assays or gene silencing experiments, their expression patterns provide strong correlational evidence for their involvement in the final tailoring steps of this compound biosynthesis.

The availability of the complete genome sequence of Iris pallida is a significant resource for identifying a potential biosynthetic gene cluster for this compound. nih.gov Biosynthetic genes for specialized metabolites in plants are often organized in clusters on the chromosome, which facilitates their co-regulation. researchgate.net By mapping the candidate genes identified through transcriptomics to the Iris pallida genome, researchers can investigate their physical proximity. The identification of a genomic region containing the genes for isoflavone synthase alongside several candidate cytochrome P450s and O-methyltransferases would provide strong evidence for an this compound biosynthetic gene cluster.

Further research, including functional characterization of these candidate genes, is necessary to definitively elucidate the complete biosynthetic pathway of this compound and to fully delineate its biosynthetic gene cluster. Techniques such as virus-induced gene silencing (VIGS) and heterologous expression of candidate genes in microbial systems will be instrumental in confirming their enzymatic functions.

Chemical Synthesis and Derivatization Strategies for Irilin a and Analogues

Synthetic Approaches to the Isoflavonoid (B1168493) Core Structure

The cornerstone of any Irilin A synthesis is the efficient construction of its characteristic 3-phenylchromen-4-one (isoflavone) skeleton, adorned with the specific hydroxylation and methoxylation pattern. Several classical and modern synthetic methodologies have been adapted to achieve this goal.

Targeted Total Synthesis of this compound

While a dedicated total synthesis of this compound has not been extensively reported in publicly available literature, established methods for the synthesis of similarly substituted isoflavones provide a clear roadmap. A common and effective strategy involves the Baker-Venkataraman rearrangement or related reactions starting from appropriately substituted 2-hydroxyacetophenones and benzaldehydes.

For a hypothetical total synthesis of this compound, a plausible route would commence with a substituted 2-hydroxyacetophenone (B1195853) bearing the 5-hydroxy-6,7-dimethoxy pattern on the A-ring. The key challenge lies in the introduction of the 2'-hydroxy-substituted B-ring. This can be achieved through several routes, including the use of a pre-functionalized 2-hydroxy-phenylacetic acid derivative or through ortho-hydroxylation of the B-ring at a later stage, though the latter often suffers from regioselectivity issues.

One of the most reliable methods for constructing the isoflavone (B191592) core is the intramolecular cyclization of a deoxybenzoin (B349326) intermediate. This deoxybenzoin would be synthesized by the condensation of a substituted phenol (B47542) with a phenylacetic acid derivative. For this compound, this would involve the reaction of a phenol with a 2-hydroxyphenylacetic acid derivative. The subsequent cyclization, often mediated by reagents like dimethylformamide-dimethylacetal (DMF-DMA) or ethyl orthoformate, would furnish the isoflavone ring system. Protecting group strategies are crucial to mask the reactive hydroxyl groups during the synthesis, with subsequent deprotection yielding the final product.

A potential synthetic sequence is outlined below:

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Friedel-Crafts acylation | Substituted phenol, 2-hydroxyphenylacetic acid, Lewis acid | Deoxybenzoin intermediate |

| 2 | Cyclization | DMF-DMA or Ethyl orthoformate | Protected this compound |

| 3 | Deprotection | BBr3 or other deprotecting agents | This compound |

Fragment-Based Synthetic Methodologies

Fragment-based approaches offer a modular and convergent strategy for the synthesis of complex molecules like this compound. This methodology involves the synthesis of key fragments corresponding to the A- and B-rings of the isoflavone, which are then coupled together in a later step. This approach allows for greater flexibility in the synthesis of analogues, as different A- and B-ring fragments can be combined to generate a library of compounds.

A key fragment coupling reaction for isoflavone synthesis is the Suzuki-Miyaura cross-coupling. In this approach, a 3-bromo- (B131339) or 3-triflyloxy-chromone (representing the A- and C-rings) can be coupled with a 2-hydroxyphenylboronic acid derivative (representing the B-ring) in the presence of a palladium catalyst. The success of this strategy hinges on the efficient synthesis of the functionalized chromone (B188151) and boronic acid fragments.

Another fragment-based approach involves the reaction of a salicylaldehyde (B1680747) derivative with a benzyl (B1604629) cyanide derivative, followed by cyclization to form the isoflavone core. This method allows for the late-stage introduction of the B-ring, providing a convergent route to this compound and its analogues.

Semi-Synthetic Modifications and Analog Design

With a source of this compound, either from natural isolation or total synthesis, semi-synthetic modifications can be employed to create a diverse range of analogues for structure-activity relationship (SAR) studies and to probe its biological mechanism of action.

Strategic Derivatization for Enhanced Research Utility

The hydroxyl groups at the 5- and 2'-positions of this compound are prime targets for derivatization. These modifications can influence the compound's solubility, lipophilicity, and interaction with biological targets.

Common derivatization strategies include:

Alkylation and Acylation: The hydroxyl groups can be converted to ethers or esters of varying chain lengths and functionalities. This can modulate the compound's pharmacokinetic properties.

Glycosylation: The attachment of sugar moieties can improve water solubility and bioavailability.

Halogenation: Introduction of halogen atoms, particularly fluorine, can alter the electronic properties of the molecule and enhance its binding affinity to target proteins.

Introduction of Aminoalkyl Chains: The addition of basic side chains can improve solubility and introduce new binding interactions.

These derivatization efforts are guided by the desire to understand the pharmacophore of this compound and to develop analogues with improved potency, selectivity, and drug-like properties.

| Derivative Class | Modification | Potential Impact |

| Ethers/Esters | Alkylation/Acylation of hydroxyl groups | Altered lipophilicity and pharmacokinetics |

| Glycosides | Attachment of sugar moieties | Improved solubility and bioavailability |

| Halogenated Analogues | Introduction of F, Cl, Br | Modified electronic properties and binding affinity |

| Aminoalkyl Derivatives | Addition of basic side chains | Enhanced solubility and new binding interactions |

Synthesis of Labeled this compound for Mechanistic Studies

To investigate the mechanism of action, metabolic fate, and target engagement of this compound, isotopically labeled versions are indispensable tools. The synthesis of labeled this compound can be achieved through several methods.

One approach is to incorporate a labeled precursor into the total synthesis. For example, using a commercially available starting material labeled with carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) would lead to the corresponding radiolabeled this compound. The position of the label is critical and is chosen based on the specific research question. For instance, labeling the carbonyl carbon of the isoflavone core can be useful for tracking the molecule in metabolic studies.

Alternatively, late-stage labeling can be employed. This involves introducing the isotopic label in the final steps of the synthesis, which is often more efficient in terms of radiochemical yield. For example, a precursor with a suitable functional group could be reacted with a labeled reagent to introduce the isotope.

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), can also be incorporated into the structure of this compound. These labeled analogues are valuable for mechanistic studies using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemoenzymatic Synthesis Exploiting Biosynthetic Enzymes

The biosynthesis of isoflavonoids in plants involves a series of enzymatic reactions that are highly specific and efficient. Harnessing these enzymes in a chemoenzymatic approach offers a green and elegant alternative to traditional chemical synthesis.

The key enzyme in isoflavone biosynthesis is isoflavone synthase (IFS), a cytochrome P450 enzyme that catalyzes the conversion of a flavanone (B1672756) precursor into a 2-hydroxyisoflavanone (B8725905), which then dehydrates to the isoflavone. By providing a chemically synthesized, appropriately substituted flavanone precursor to a system containing IFS, it is possible to generate the corresponding isoflavone.

For the synthesis of this compound, a chemoenzymatic strategy would involve the chemical synthesis of the corresponding flavanone, 5,7-dimethoxy-2'-hydroxyflavanone. This precursor could then be subjected to the action of isoflavone synthase, potentially from a microbial source engineered to express the plant enzyme, to yield this compound.

Molecular Mechanisms of Biological Activity of Irilin a

Investigation of Cellular and Subcellular Targets

The specific cellular and subcellular targets of Irilin A have not yet been extensively documented in scientific literature. While many isoflavonoids are known to interact with various intracellular proteins and receptors, the precise binding partners and localization patterns for this compound remain an area for future investigation. The lipophilic nature of isoflavones suggests potential interaction with cellular membranes and intracellular receptors, but specific studies are required to confirm these targets for this compound.

**5.2. Modulation of Intracellular Signaling Cascades

This compound and its related compounds are believed to modulate several key intracellular signaling cascades that are central to cellular processes like inflammation, oxidative stress, and cell survival.

Direct modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathways by this compound has not been specifically detailed in available research. However, studies on structurally similar isoflavonoids provide insights into potential anti-inflammatory mechanisms. The related compound Irigenin (IRI) has been shown to inhibit the production of inflammatory cytokines. mdpi.com The expression of many inflammatory cytokines is transcriptionally regulated by the NF-κB pathway, suggesting a possible, though currently unconfirmed, point of interference for compounds in this class.

The direct impact of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways is not well-established in the current body of scientific research. The MAPK cascade is a critical pathway involved in cellular proliferation, differentiation, and stress responses. mdpi.commdpi.com While various natural compounds are known to influence MAPK signaling, specific studies detailing the interaction of this compound with key kinases in this pathway, such as ERK, JNK, or p38, are needed to elucidate its role.

Evidence from related compounds suggests that a key mechanism of action for this compound could be the modulation of pathways related to reactive oxygen species (ROS) and cellular antioxidant defenses. The isoflavonoid (B1168493) Irigenin has demonstrated significant antioxidant activity by decreasing intracellular ROS levels. mdpi.com This effect is attributed to its capacity to enhance the activity of primary antioxidant enzymes, including glutathione (B108866) peroxidase, catalase, and superoxide (B77818) dismutase. mdpi.com

Further investigation into Irigenin revealed that its therapeutic effects are mediated through the activation of the Nrf2/HO-1 pathway. mdpi.com The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. Activation of the Nrf2/HO-1 pathway by Irigenin was shown to be central to its anti-inflammatory and antioxidant effects. mdpi.com Given the structural similarity, it is plausible that this compound may employ similar mechanisms to protect cells from oxidative stress.

Enzyme Modulation and Inhibition Kinetics

This compound belongs to the isoflavonoid class, members of which are widely recognized as inhibitors of various enzymes. This inhibitory action is a significant aspect of their biological activity.

Inhibitors of α-glucosidase, an enzyme located in the brush border of the small intestine, can delay the breakdown of carbohydrates, thereby managing postprandial hyperglycemia. nih.gov This makes α-glucosidase a key therapeutic target for managing type 2 diabetes. nih.gov

While specific inhibition kinetics for this compound are not available, studies on other isoflavonoids isolated from Iris species demonstrate significant α-glucosidase inhibitory potential. For instance, compounds isolated from Iris loczyi and Iris unguicularis have shown promising activity against this enzyme. nih.gov Notably, the isoflavone (B191592) 5,7-dihydroxy-2',6-dimethoxyisoflavone, which is structurally related to this compound, was identified as a potent inhibitor. nih.gov A broader screening of twenty-two compounds from these plants revealed that twelve possessed inhibitory activity against α-glucosidase. researchgate.net The table below summarizes the inhibitory concentrations (IC₅₀) for selected isoflavonoids from Iris species.

| Compound | Source Plant | α-Glucosidase IC₅₀ (mM) |

|---|---|---|

| 5,7-Dihydroxy-2',6-dimethoxyisoflavone | Iris loczyi | 0.121 ± 0.009 |

| Irisin | Iris loczyi | 0.245 ± 0.005 |

| Irilone | Iris unguicularis | 0.478 ± 0.012 |

| Irisolidone | Iris unguicularis | 0.312 ± 0.003 |

| Iristectorigenin B | Iris loczyi | 0.389 ± 0.007 |

| Acarbose (Standard) | N/A | 0.412 ± 0.001 |

Data sourced from Mohammed, et al. (2013). The mode of inhibition for many natural product inhibitors can be competitive, non-competitive, or mixed, as determined by kinetic analyses like Lineweaver-Burk plots. researchgate.netnih.govnih.govresearchgate.net

Mechanisms of Action on Inflammatory Processes in Cellular Models

This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In cellular models, its action is primarily centered on the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net These pathways are crucial for the production of pro-inflammatory mediators. nih.govresearchgate.net

In lipopolysaccharide (LPS)-stimulated L6 skeletal muscle cells, this compound has been shown to decrease the expression of inflammatory enzymes such as cyclooxygenase‑2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net This reduction is achieved by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK cascades. researchgate.net By suppressing the activation of these pathways, this compound effectively curtails the downstream production of various inflammatory cytokines, highlighting its potential as a potent anti-inflammatory agent. researchgate.net

Neuroinflammation, primarily driven by activated microglial cells, is a key factor in the progression of various neurodegenerative diseases. researchgate.net this compound exhibits notable anti-neuroinflammatory properties by targeting the activation of these immune cells of the central nervous system. In models using LPS-stimulated BV-2 microglial cells, this compound has been observed to significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated BV-2 Microglial Cells

| Mediator | Effect of this compound | Signaling Pathway Implicated | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Inhibition | NF-κB | researchgate.net |

| TNF-α | Inhibition | NF-κB | researchgate.net |

| IL-1β | Inhibition | NF-κB | researchgate.net |

| IL-6 | Inhibition | NF-κB | researchgate.net |

Interactions with Biomolecules (e.g., Proteins, Nucleic Acids)

The biological activity of a compound like this compound is fundamentally determined by its interactions with various biomolecules. While specific experimental studies detailing the direct binding of this compound to proteins and nucleic acids are limited in the provided search results, its mechanism of action strongly implies interaction with protein kinases and transcription factors.

The inhibition of the NF-κB and MAPK signaling pathways suggests that this compound may directly or indirectly interact with protein components of these cascades, such as IκB kinase (IKK) or various MAP kinases (e.g., p38, JNK, ERK). By binding to these proteins, this compound could alter their conformation and enzymatic activity, leading to the observed downstream anti-inflammatory effects.

Molecular docking, a computational method used to predict the binding affinity and orientation of a small molecule to a target protein, is a valuable tool for investigating such interactions. nih.gov This in silico approach can help identify potential protein targets for this compound and elucidate the specific amino acid residues involved in the binding. researchgate.netmdpi.com Such studies could confirm whether this compound binds to the active site of enzymes like COX-2 or to allosteric sites on signaling proteins within the NF-κB and MAPK pathways. The interaction between proteins and nucleic acids is a cornerstone of gene expression, and by modulating the activity of transcription factors like NF-κB, this compound indirectly influences protein-DNA interactions that are critical for the inflammatory response. nih.govnih.govsigmaaldrich.com

Table 2: Potential Molecular Interactions of this compound

| Interacting Biomolecule Class | Potential Specific Targets | Implied Mechanism of Interaction |

|---|---|---|

| Proteins (Kinases) | IκB kinase (IKK), MAP kinases (p38, JNK, ERK) | Inhibition of phosphorylation activity |

| Proteins (Transcription Factors) | Nuclear Factor-kappa B (NF-κB) | Inhibition of nuclear translocation and DNA binding |

| Proteins (Enzymes) | Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS) | Downregulation of expression |

Table of Compounds

| Compound Name |

|---|

| Cyclooxygenase‑2 (COX-2) |

| Inducible nitric oxide synthase (iNOS) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| This compound |

| Lipopolysaccharide (LPS) |

| Nitric oxide (NO) |

Structure Activity Relationship Sar Studies of Irilin a and Its Analogues

Systematic Structural Modifications and Their Mechanistic Implications

Systematic modifications to the core structure of Irilin A and its analogues can significantly impact their biological activities and provide insights into their mechanisms of action.

Impact of Substituent Variations (e.g., Methoxy (B1213986) vs. Methylenedioxy Groups) on Activity

Variations in substituent groups on the isoflavone (B191592) scaffold, such as the presence and position of methoxy (-OCH₃) and methylenedioxy (-OCH₂O-) groups, play a significant role in the activity of this compound and its analogues. For instance, a comparison between this compound and Irisone B revealed structural similarities, but the absence of a methylenedioxy group in this compound, replaced by two methoxy groups at C-6 and C-7, highlights a key structural difference that can be investigated for its impact on biological activity. psu.edu Studies on other isoflavonoids have shown that methoxylation at certain positions can enhance or reduce activity depending on the specific biological target. researchgate.netresearchgate.net Specifically, for some isoflavonoids, a methoxyl group at the 6-position has been shown to enhance anti-inflammatory activity, while methoxylation of a 4'-hydroxyl group in 7-glycosylated isoflavonoids reduced activity. researchgate.net The presence of a methylenedioxy group at C-6 and C-7 is a characteristic feature in certain groups of Iris isoflavonoids, and its influence compared to dimethoxy substitution at these positions is a relevant area of SAR investigation for this compound and its analogues. mdpi.com

Stereochemical Effects on Biological Efficacy

While specific detailed information on the stereochemical effects of this compound was not extensively found in the search results, stereochemistry is a critical factor in the biological activity of many compounds, including natural products and their analogues. The three-dimensional arrangement of atoms can influence how a molecule interacts with its biological target, affecting binding affinity, efficacy, and selectivity. Studies on other classes of compounds have demonstrated that even subtle stereochemical differences can lead to significant changes in biological outcomes. google.comscience.gov Therefore, investigating the stereochemistry of this compound and its analogues, if applicable, would be essential for a complete understanding of their SAR.

Rational Design of Novel Probes and Modulators based on SAR

Understanding the SAR of this compound allows for the rational design of novel compounds with potentially improved activity or selectivity. By identifying the key structural features that contribute to desired biological effects, researchers can design and synthesize analogues with targeted modifications. This rational design process can lead to the development of novel probes for studying biological pathways or modulators with enhanced therapeutic potential. science.govleuphana.de While direct examples of rational design specifically based on this compound SAR were not prominently featured in the search results, the principle is widely applied in medicinal chemistry, including the development of isoflavone derivatives with altered activities. wcrj.net

Computational Approaches in SAR Analysis

Computational methods play an increasingly important role in modern SAR studies, complementing experimental approaches and providing deeper insights into ligand-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling involves developing mathematical models that correlate structural descriptors of compounds with their biological activities. researchgate.net These models can predict the activity of new, untested compounds and help identify the structural features that are most important for activity. researchgate.netatta-ur-rahman.com QSAR studies have been applied to various classes of compounds, including isoflavonoids, to understand their estrogenic activity and other biological effects. researchgate.netunizg.hr Applying QSAR to a series of this compound analogues could provide valuable predictive models for guiding the synthesis of new, more potent derivatives.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, like this compound, binds to a larger biological target, such as a protein. researchgate.netfrontiersin.org Molecular docking predicts the preferred orientation and binding affinity of a ligand within a target's binding site. researchgate.netfrontiersin.org Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-target complex over time. frontiersin.org These methods can help elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding and activity. researchgate.netfrontiersin.orgjst.go.jp Molecular docking has been used in studies involving other natural products and their interactions with various enzymes and receptors, providing a mechanistic basis for their observed activities. researchgate.netjst.go.jpresearchgate.net Applying molecular docking and dynamics simulations to this compound and potential biological targets could help explain the observed SAR and guide the design of analogues with improved binding characteristics. For example, molecular docking has been used to explore the binding of other compounds from Iris species, such as Irilin D, to enzymes like acetylcholinesterase. researchgate.net

Advanced Analytical and Computational Methodologies in Irilin a Research

Chromatographic Techniques for Quantitative Analysis in Research

Chromatographic methods are fundamental to the quantitative analysis of Irilin A, providing the precision and sensitivity required for complex matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination and quantification of isoflavonoids like this compound from various sources. The versatility of HPLC is enhanced by coupling it with a range of detectors, each offering distinct advantages for analysis. A common setup involves a reverse-phase C18 column, which separates compounds based on their hydrophobicity.

UV-Vis detectors are frequently employed due to their simplicity and cost-effectiveness, with detection wavelengths typically set around 254 nm or 280 nm, corresponding to the absorption maxima for many isoflavones. nih.gov For more complex analyses where specificity is paramount, a Diode Array Detector (DAD) offers the advantage of acquiring a full UV-Vis spectrum for the analyte, aiding in peak purity assessment and identification.

Refractive Index Detectors (RID) can also be used, particularly for carbohydrate analysis that might be relevant in studies of glycosylated forms of isoflavonoids. researchgate.net Furthermore, when high sensitivity and structural confirmation are needed, HPLC systems can be coupled with Mass Spectrometry (MS) detectors, a technique that provides molecular weight and fragmentation data. nih.gov

The development of a validated HPLC method involves ensuring specificity, linearity, accuracy, and precision. sld.cu For instance, a typical method might show linearity over a specific concentration range with a high correlation coefficient (R² > 0.99), ensuring that the detector response is proportional to the analyte concentration. researchgate.net

Table 1: Comparison of HPLC Detectors for Isoflavonoid (B1168493) Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. nih.gov For the analysis of this compound and other isoflavonoids, UHPLC methods can reduce separation times from tens of minutes to under five minutes, dramatically increasing sample throughput. nih.gov

A typical UHPLC method for isoflavonoids might employ a C18 column and a gradient elution with a mobile phase consisting of acidified water and acetonitrile. nih.gov The enhanced efficiency of UHPLC leads to sharper and taller peaks, which translates to lower limits of detection (LOD) and quantification (LOQ). nih.govnih.gov When coupled with tandem mass spectrometry (UHPLC-MS/MS), this technique becomes an exceptionally powerful tool for the sensitive and selective quantification of this compound in complex biological matrices like plasma or urine. nih.govnih.gov The validation of a UHPLC method ensures its reliability, with parameters like linearity, precision, accuracy, and recovery being rigorously assessed. nih.gov

Spectroscopic Techniques for High-Throughput Screening and Confirmation

Spectroscopic techniques are indispensable for the rapid screening of compound libraries and for the structural confirmation of hits like this compound. nih.gov High-throughput screening (HTS) assays often rely on detection methods such as fluorescence, luminescence, or absorbance to evaluate a large number of compounds quickly. nih.govnih.govresearchgate.net Fluorescence-based assays, including Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), are particularly common in drug discovery. nih.gov

For structural confirmation, Mass Spectrometry (MS) is a primary tool, providing precise molecular weight information and fragmentation patterns that serve as a molecular fingerprint. rsc.org Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer can yield high-resolution mass data, confirming the elemental composition of this compound.

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov By detecting the vibrational modes of chemical bonds, FTIR can create a unique spectral fingerprint, which can be used to identify this compound and study its interactions with biological macromolecules. nih.govspectroscopyonline.com The combination of various spectroscopic methods provides a comprehensive characterization of the compound, essential for its progression in research. uctm.edu

In Silico Modeling and Chemoinformatics for Predictive Research

In silico modeling and chemoinformatics have become powerful tools in modern chemical research, allowing for the prediction of a compound's biological activities and properties before it is synthesized or tested in the lab. qima-lifesciences.comnih.gov These computational approaches utilize computer simulations to solve complex chemical and biological problems. grnjournal.us For this compound, chemoinformatics can be used to screen large virtual libraries of compounds to identify molecules with similar structural features or predicted activities. qima-lifesciences.com

Machine learning algorithms are increasingly used to develop Quantitative Structure-Activity Relationship (QSAR) models. arxiv.orgnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. arxiv.org By inputting the structural features of this compound into a trained model, researchers can predict its potential biological targets and efficacy, thereby rationalizing and prioritizing experimental studies. qima-lifesciences.comresearchgate.net

Table 2: Applications of In Silico and Chemoinformatic Approaches in this compound Research

Computational chemistry offers profound insights into chemical reaction mechanisms at the atomic level, something that is often difficult to achieve through experimental methods alone. grnjournal.usowlstown.net By applying principles of quantum mechanics, these methods can model the pathway of a chemical reaction, including the structures of unstable intermediates and transition states. grnjournal.usrsc.org

For this compound, computational chemistry can be used to elucidate its biosynthetic pathway or to understand its metabolism in biological systems. nih.gov By calculating the potential energy surface of a reaction, researchers can determine the most likely reaction pathway and the energy barriers involved. smu.edu This information is critical for understanding how this compound is formed in nature and how it might be modified synthetically to create analogues with improved properties. The United Reaction Valley Approach (URVA) is one such method that analyzes the reaction path to partition the mechanism into distinct phases, offering a detailed description of bond formation and cleavage events. nih.govsmu.edu

Metabolomics and Proteomics in Pathway Delineation

Metabolomics and proteomics are large-scale "omics" technologies that provide a global snapshot of the metabolites and proteins within a biological system, respectively. These approaches are invaluable for delineating the biochemical pathways affected by a compound like this compound.

Metabolomics, often utilizing UHPLC-MS, can identify and quantify a wide array of small molecules in a cell or tissue sample. researchgate.net By comparing the metabolic profiles of systems treated with this compound to untreated controls, researchers can identify pathways that are significantly altered, providing clues to the compound's mechanism of action. nih.gov This approach is also crucial for elucidating the biosynthetic pathways of natural products. nih.govresearchgate.netfraunhofer.de

Proteomics involves the large-scale analysis of proteins. nih.gov A common technique is to use mass spectrometry to identify and quantify proteins from cells treated with this compound. ias.ac.in This can reveal changes in the expression of specific proteins, such as enzymes or receptors, that are direct targets of this compound or are involved in the cellular response to the compound. nih.govfrontiersin.org Identifying these differentially expressed proteins helps to construct a comprehensive picture of the molecular mechanisms underlying the biological effects of this compound. nih.gov

Future Research Directions and Emerging Opportunities for Irilin a

Exploration of Novel Biological Activities and Mechanistic Pathways

The isoflavone (B191592) scaffold is associated with a wide range of pharmacological effects. However, the specific biological activities of Irilin A remain largely unexplored. Future research should systematically investigate its potential therapeutic properties, drawing clues from related compounds like Iridin, Irilin B, and Irilin D. A primary focus should be on elucidating the underlying molecular mechanisms to validate its potential as a bioactive agent.

Key areas for investigation include:

Anti-inflammatory Effects: Many isoflavones exhibit potent anti-inflammatory properties. Studies on related compounds suggest that they can modulate key inflammatory signaling pathways. Future studies on this compound should investigate its ability to inhibit pro-inflammatory mediators and explore its impact on pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to the inflammatory response. researchgate.netmdpi.comfrontiersin.org

Antioxidant Potential: Oxidative stress is implicated in numerous chronic diseases. Isoflavones are known for their ability to scavenge free radicals and enhance endogenous antioxidant defenses. mdpi.com Research is needed to quantify the antioxidant capacity of this compound and to determine its mechanisms, such as the potential activation of the Nrf2 signaling pathway, which regulates the expression of antioxidant enzymes. encyclopedia.pub

Anticancer Activity: The potential of isoflavones to influence cancer cell proliferation, apoptosis, and angiogenesis is an area of intense research. Investigating the cytotoxic effects of this compound against various cancer cell lines could uncover novel anticancer properties.

Bone Health: Some isoflavonoids, such as Irilin D, have been shown to influence bone metabolism by inhibiting osteoclastogenesis, the process of bone resorption. researchgate.net This suggests a potential role for this compound in the research of metabolic bone diseases like osteoporosis.

A summary of potential biological activities for future investigation is presented in Table 1.

Table 1: Potential Biological Activities of this compound for Future Investigation

| Potential Biological Activity | Potential Mechanistic Pathways to Investigate | Rationale based on Related Compounds |

|---|---|---|

| Anti-inflammatory | NF-κB, MAPK, NLRP3 Inflammasome | Iridin and other isoflavones demonstrate inhibition of these pathways. researchgate.netfrontiersin.org |

| Antioxidant | Free radical scavenging, Nrf2 activation | Isoflavone class is known for strong antioxidant properties. mdpi.com |

| Anticancer | Induction of apoptosis, cell cycle arrest, anti-angiogenesis | Commonly investigated activities for isoflavonoids. |

| Bone Health (Anti-osteoporotic) | Inhibition of RANKL-induced osteoclastogenesis | Irilin D shows activity in this area. researchgate.net |

Development of Advanced Analytical Probes for In Vivo Research

To understand the pharmacokinetics, biodistribution, and target engagement of this compound in a biological system, the development of advanced analytical tools is essential. Fluorescent probes, in particular, are powerful tools for real-time imaging in cellular and animal models. rsc.orgresearchgate.netnih.gov

Future research should focus on designing and synthesizing this compound-based probes. This can be achieved by chemically modifying the this compound structure to incorporate a fluorophore without compromising its inherent biological activity. The natural product scaffold of this compound would serve as the recognition unit for its biological targets, while the attached fluorophore would enable visualization. mdpi.comnih.gov Such probes would be invaluable for:

Cellular Uptake and Subcellular Localization: Visualizing how this compound enters cells and where it accumulates (e.g., cytoplasm, nucleus, mitochondria) can provide critical insights into its mechanism of action.

In Vivo Imaging: Using techniques like whole-body fluorescence imaging, these probes could track the distribution of this compound in animal models, identifying tissues where the compound concentrates.

Target Identification: By observing where the probe localizes, researchers can gain clues about its potential molecular targets.

Biotechnological Production and Engineering of Biosynthetic Pathways

The natural abundance of this compound may be low, limiting its availability for extensive research and potential future applications. Biotechnological production using engineered microorganisms offers a sustainable and scalable alternative to chemical synthesis or extraction from plant sources. nih.govresearchgate.net

This compound, like other isoflavones, is synthesized in plants via the phenylpropanoid pathway. frontiersin.orgijcmas.com The key steps involve a series of enzymatic reactions starting from the amino acid L-phenylalanine. Metabolic engineering strategies can be employed to reconstruct this pathway in a microbial host, such as the yeast Saccharomyces cerevisiae, which has been successfully used to produce other isoflavones. nih.govrepec.org

The key steps for this approach would include:

Pathway Elucidation: Identifying all the specific enzymes (genes) required for the conversion of precursors into this compound. While the general isoflavone pathway is known, the specific tailoring enzymes (e.g., hydroxylases, methyltransferases) for this compound need to be characterized.

Heterologous Expression: Introducing the identified plant genes into a microbial host like yeast.

Metabolic Optimization: Engineering the host's metabolism to increase the supply of precursor molecules and optimize the expression of the biosynthetic genes to maximize the yield of this compound. pnas.orgfrontiersin.org

Table 2 outlines the core enzymes in the general isoflavone biosynthetic pathway that would form the basis for engineering this compound production.

Table 2: Key Enzymes in the General Isoflavone Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Chalcone (B49325) Synthase | CHS | Catalyzes the initial condensation reaction to form the chalcone scaffold. cabidigitallibrary.org |

| Chalcone Isomerase | CHI | Isomerizes the chalcone into a flavanone (B1672756) intermediate (e.g., naringenin). cabidigitallibrary.org |

| Isoflavone Synthase | IFS | The key enzyme that converts the flavanone into a 2-hydroxyisoflavanone (B8725905), committing the molecule to the isoflavone pathway. frontiersin.orgnih.gov |

| 2-hydroxyisoflavanone dehydratase | HID | Dehydrates the unstable intermediate to form the core isoflavone structure (e.g., genistein). nih.gov |

| Modifying Enzymes | e.g., O-methyltransferases (OMTs), Cytochrome P450 hydroxylases | Perform the final tailoring steps (e.g., methylation and hydroxylation) to produce specific isoflavones like this compound. |

Integration of this compound Research with Systems Biology Approaches

Systems biology provides a holistic framework for understanding the complex interactions of a bioactive compound within a biological system. slideshare.netresearchgate.net Rather than focusing on a single target, systems biology approaches utilize 'omics' data to build a comprehensive picture of a compound's effects. frontiersin.orguq.edu.aunih.gov

Future research on this compound should integrate these powerful approaches:

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells or tissues treated with this compound can reveal which cellular pathways are most affected, offering unbiased clues to its mechanism of action.

Metabolomics: Studying the changes in the cellular metabolome following treatment with this compound can provide insights into its effects on cellular metabolism. nih.gov

Network Pharmacology: Computational methods can be used to construct interaction networks between this compound, its potential protein targets, and associated disease pathways. This can help predict novel biological activities and identify potential synergistic or antagonistic interactions with other compounds.

Collaborative Research Avenues in Chemical Biology and Drug Discovery Lead Identification

The journey of a natural product from initial discovery to a potential drug lead is a complex, multidisciplinary endeavor that necessitates strong collaboration. nih.govfrontiersin.org this compound is an ideal candidate for such collaborative efforts, particularly at the intersection of chemical biology and drug discovery. acs.orglumblab.org

Key collaborative opportunities include:

Academia-Industry Partnerships: Collaborations between academic labs focused on basic research and pharmaceutical companies with expertise in drug development can accelerate the translation of findings on this compound into therapeutic applications. illinois.eduacs.org

Chemical Probe Development: this compound can be used as a chemical probe to investigate biological processes. Synthetic chemists can create a library of this compound derivatives, and by studying their structure-activity relationships (SAR), researchers can identify the key structural features required for biological activity. This process can lead to the design of more potent and selective compounds.

Lead Optimization: If initial studies reveal promising activity, collaborative teams of medicinal chemists, pharmacologists, and toxicologists can work to optimize the structure of this compound to improve its drug-like properties (e.g., potency, selectivity, and pharmacokinetic profile), advancing it as a potential lead compound for preclinical development. nih.gov

Compound Names

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.